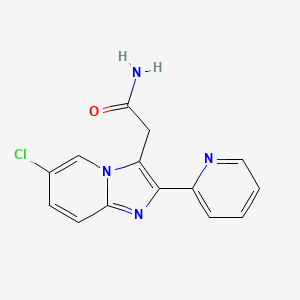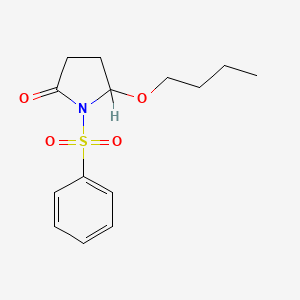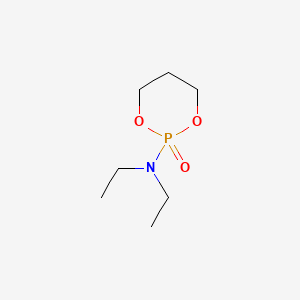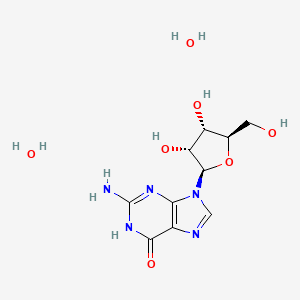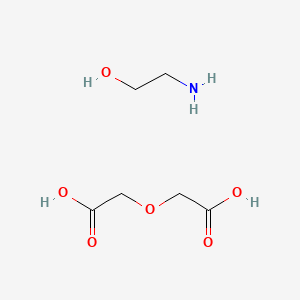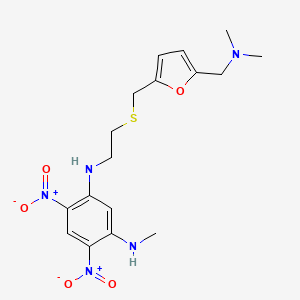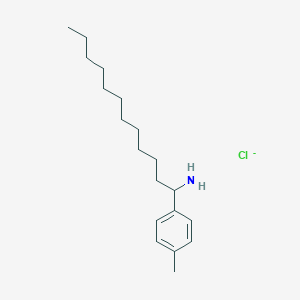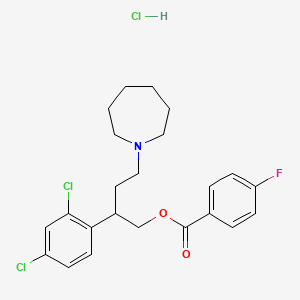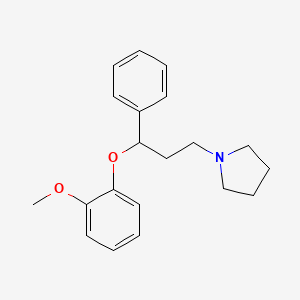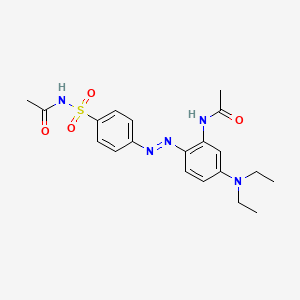
N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in various industrial applications, including dyes and pigments. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable substance in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide typically involves a multi-step process:
Diazotization: The starting material, 2-(Acetylamino)-4-(diethylamino)aniline, is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzenesulfonamide to form the azo compound.
Acetylation: The final step involves acetylation of the sulfonamide group to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction rates and yields. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines.
Aplicaciones Científicas De Investigación
N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mecanismo De Acción
The mechanism of action of N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide involves its interaction with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group may also play a role in its activity by interacting with enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- N-((4-((2-(Acetylamino)-4-(methylamino)phenyl)azo)phenyl)sulphonyl)acetamide
- N-((4-((2-(Acetylamino)-4-(ethylamino)phenyl)azo)phenyl)sulphonyl)acetamide
Uniqueness
N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Propiedades
Número CAS |
66543-04-2 |
|---|---|
Fórmula molecular |
C20H25N5O4S |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
N-[2-[[4-(acetylsulfamoyl)phenyl]diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C20H25N5O4S/c1-5-25(6-2)17-9-12-19(20(13-17)21-14(3)26)23-22-16-7-10-18(11-8-16)30(28,29)24-15(4)27/h7-13H,5-6H2,1-4H3,(H,21,26)(H,24,27) |
Clave InChI |
WADCGQGEVMAPLW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


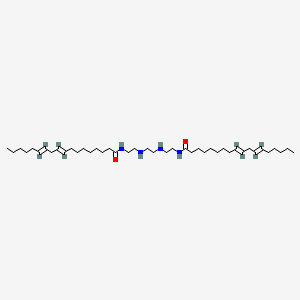
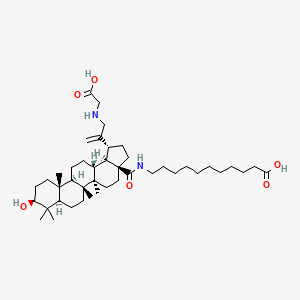
![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)
